

(2-Bromo-6-fluorophenyl)hydrazine Hydrochloride: A Comprehensive Technical Guide

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Compound of Interest

Compound Name:	(2-Bromo-6-fluorophenyl)hydrazine hydrochloride
Cat. No.:	B151079

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Bromo-6-fluorophenyl)hydrazine hydrochloride is a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its unique substitution pattern offers a versatile scaffold for the synthesis of a variety of heterocyclic compounds with significant biological activities. This technical guide provides a comprehensive overview of the molecular and physical properties of **(2-Bromo-6-fluorophenyl)hydrazine hydrochloride**, a detailed experimental protocol for its synthesis, and an exploration of its applications in medicinal chemistry, including its role as a precursor to molecules targeting specific biological signaling pathways.

Chemical and Physical Properties

(2-Bromo-6-fluorophenyl)hydrazine hydrochloride is a fine chemical intermediate with the molecular formula $C_6H_7BrClFN_2$ and a molecular weight of 241.49 g/mol .^{[1][2]} It is typically available as a light-yellow to yellow powder or crystalline solid with a purity of 97% or higher.^[3] ^[4]

Table 1: Physicochemical Properties of **(2-Bromo-6-fluorophenyl)hydrazine Hydrochloride**

Property	Value	Reference
Molecular Formula	C ₆ H ₇ BrClFN ₂	[2]
Molecular Weight	241.49 g/mol	[1][2]
CAS Number	1049729-31-8	[1][2]
Appearance	Light-yellow to yellow powder or crystals	[4]
Purity	≥97%	[3]
Storage Conditions	Refrigerator	[4]

Chemical Structure:

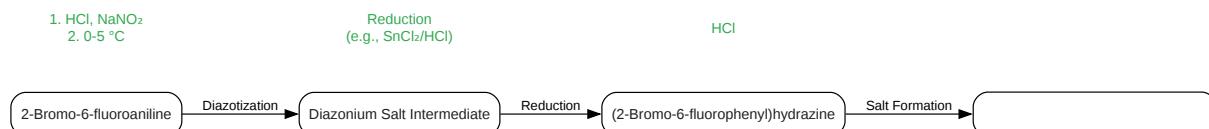
While a definitive, experimentally determined crystal structure image for **(2-Bromo-6-fluorophenyl)hydrazine hydrochloride** was not found in the public domain, its chemical structure can be confidently inferred from its IUPAC name.

Synthesis

The synthesis of **(2-Bromo-6-fluorophenyl)hydrazine hydrochloride** is typically achieved through a two-step process starting from 2-bromo-6-fluoroaniline. The general methodology involves a diazotization reaction followed by a reduction of the resulting diazonium salt.

General Synthetic Pathway

The synthesis commences with the diazotization of 2-bromo-6-fluoroaniline using sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at low temperatures. The resulting diazonium salt is then reduced to the corresponding hydrazine derivative. The final step involves the formation of the hydrochloride salt.

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Caption: General synthetic scheme for **(2-Bromo-6-fluorophenyl)hydrazine hydrochloride**.

Detailed Experimental Protocol (Adapted from similar syntheses)

This protocol is adapted from established procedures for the synthesis of similar phenylhydrazine hydrochlorides. Researchers should exercise caution and optimize conditions as necessary for this specific substrate.

Step 1: Diazotization of 2-Bromo-6-fluoroaniline

- In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-bromo-6-fluoroaniline (1 equivalent) in concentrated hydrochloric acid.
- Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
- Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.
- After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt.

Step 2: Reduction of the Diazonium Salt

- In a separate flask, prepare a solution of stannous chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid.

- Cool this reducing solution to 0 °C in an ice bath.
- Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10 °C.
- After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).

Step 3: Isolation and Purification

- Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold water.
- The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield **(2-Bromo-6-fluorophenyl)hydrazine hydrochloride** as a crystalline solid.

Applications in Medicinal Chemistry

(2-Bromo-6-fluorophenyl)hydrazine hydrochloride serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly those containing indole and other heterocyclic scaffolds. Hydrazine derivatives, in general, are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticonvulsant, antidepressant, anti-inflammatory, and anticancer properties.^{[5][6]}

Precursor for Bioactive Compounds

The primary utility of **(2-Bromo-6-fluorophenyl)hydrazine hydrochloride** lies in its application in the Fischer indole synthesis and related cyclization reactions to form substituted indoles and other N-heterocycles. These scaffolds are prevalent in many approved drugs and clinical candidates. The bromo and fluoro substituents on the phenyl ring can modulate the electronic properties and lipophilicity of the final molecule, potentially enhancing its binding affinity to biological targets and improving its pharmacokinetic profile.

Role in Signaling Pathways

While direct studies on the role of **(2-Bromo-6-fluorophenyl)hydrazine hydrochloride** in specific signaling pathways are not extensively documented, its derivatives have been

implicated in various biological processes. The hydrazine moiety itself can interact with and inhibit enzymes by forming covalent bonds with their active sites.^[7] Furthermore, hydrazine derivatives can undergo metabolic activation to form reactive species that may modulate cellular signaling through various mechanisms, including the generation of free radicals.^[8] Compounds synthesized from phenylhydrazine precursors have been shown to act as anticancer agents, suggesting their potential to interfere with cancer-related signaling pathways.^[9]



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Caption: Role of **(2-Bromo-6-fluorophenyl)hydrazine hydrochloride** in drug discovery.

Spectroscopic Data

Detailed, experimentally verified spectroscopic data (NMR, IR, Mass Spectrometry) for **(2-Bromo-6-fluorophenyl)hydrazine hydrochloride** are not readily available in public databases. Researchers are advised to perform their own analytical characterization upon synthesis or acquisition of this compound. Predicted mass spectrometry data for the free base, (2-bromo-3-fluorophenyl)hydrazine, suggests a monoisotopic mass of 203.96983 Da.^[10]

Safety and Handling

(2-Bromo-6-fluorophenyl)hydrazine hydrochloride is considered to be a hazardous substance. It may be harmful if swallowed, in contact with skin, or if inhaled.^[4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of exposure, seek immediate medical attention.

Conclusion

(2-Bromo-6-fluorophenyl)hydrazine hydrochloride is a valuable and versatile chemical intermediate for the synthesis of complex heterocyclic molecules with potential therapeutic applications. Its synthesis from 2-bromo-6-fluoroaniline is a well-established chemical

transformation. The strategic incorporation of this building block in drug discovery programs can lead to the development of novel drug candidates targeting a range of diseases. Due to the limited availability of public spectroscopic data, thorough in-house characterization is essential for researchers working with this compound.

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